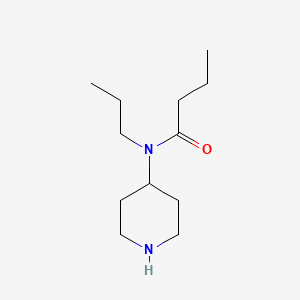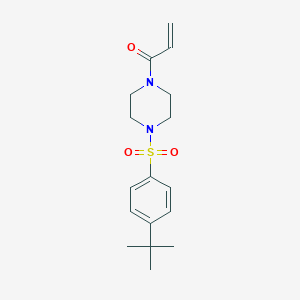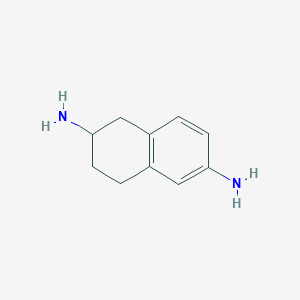![molecular formula C12H15BrClN B13528958 5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]hydrochloride](/img/structure/B13528958.png)
5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine]hydrochloride is a chemical compound with the molecular formula C12H14BrN.ClH. It is characterized by a spirocyclic structure, which includes a bromine atom attached to the indene moiety. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine]hydrochloride typically involves the reaction of indene derivatives with bromine and pyrrolidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and at a temperature range of 0-25°C. The product is then purified using standard techniques like recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine]hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out at room temperature.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used, and the reactions are conducted under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, and the reactions are performed under an inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted derivatives, while oxidation and reduction reactions produce oxidized and reduced forms of the compound, respectively .
Scientific Research Applications
5-Bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine]hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine]hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and the spirocyclic structure play a crucial role in its reactivity and binding affinity. The compound can modulate various biological processes by interacting with enzymes, receptors, and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine]-2’,5’-dione: A similar compound with a different functional group.
6-Bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine]hydrochloride: Another brominated spirocyclic compound with a different bromine position.
Uniqueness
5-Bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine]hydrochloride is unique due to its specific spirocyclic structure and the position of the bromine atom.
Properties
Molecular Formula |
C12H15BrClN |
|---|---|
Molecular Weight |
288.61 g/mol |
IUPAC Name |
6-bromospiro[1,2-dihydroindene-3,3'-pyrrolidine];hydrochloride |
InChI |
InChI=1S/C12H14BrN.ClH/c13-10-1-2-11-9(7-10)3-4-12(11)5-6-14-8-12;/h1-2,7,14H,3-6,8H2;1H |
InChI Key |
NTGGLDIKXKOEOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNC2)C3=C1C=C(C=C3)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


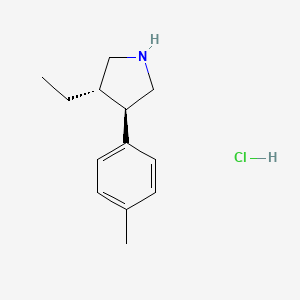
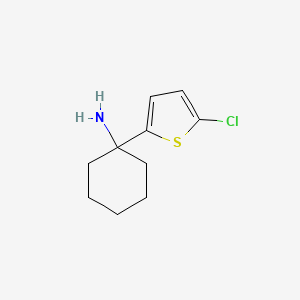

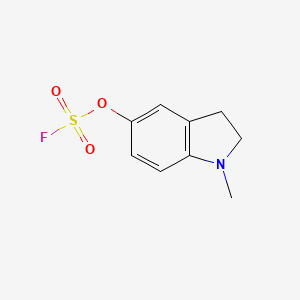
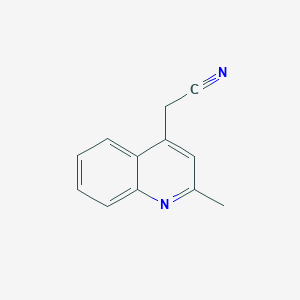
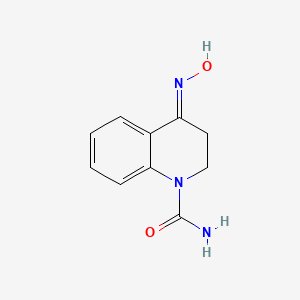
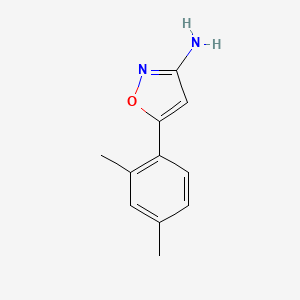
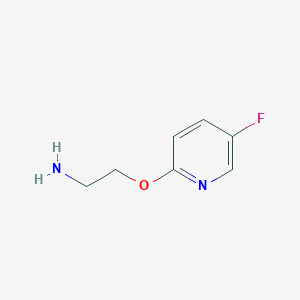
![tert-butylN-[2,2-difluoro-2-(piperidin-2-yl)ethyl]carbamate](/img/structure/B13528940.png)
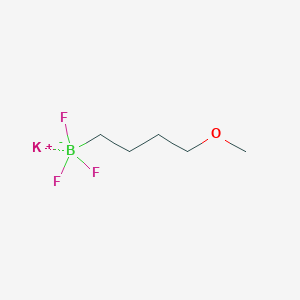
![3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B13528949.png)
